![molecular formula C25H20N2OS2 B2530772 4-(4-甲基苄基)-1-硫代-3-(间甲苯基)-1H-噻唑并[3,4-a]喹唑啉-5(4H)-酮 CAS No. 872197-55-2](/img/no-structure.png)

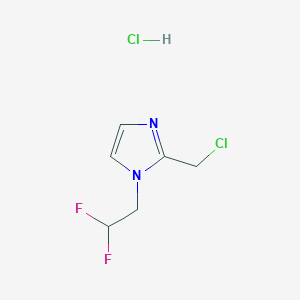

4-(4-甲基苄基)-1-硫代-3-(间甲苯基)-1H-噻唑并[3,4-a]喹唑啉-5(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one" is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones have been extensively studied due to their potential as bactericides, fungicides, and anti-tubercular agents . The structural complexity of quinazolinones allows for a variety of substitutions, which can significantly alter their chemical and biological properties.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acid derivatives with various reagents to introduce different substituents into the quinazolinone core. For instance, the reaction of a model thioamide with alkyl and aryl halides can lead to S-substituted derivatives, while acyl halides can produce S-acyl derivatives followed by transacylation to N2-acyl derivatives . Another approach involves treating N-methyl anthranilic acid with thiophene-2-carboxylic acid, followed by reaction with 4-substituted phenyl-1,3-thiazol-2-amines to obtain quinazolin-4-ones linked to 1,3-thiazole hybrids . These methods demonstrate the versatility in synthesizing quinazolinone derivatives with various functional groups.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized using spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and mass spectroscopy . These techniques provide detailed information about the substituents and the overall molecular framework. Theoretical DFT computational studies can also support the understanding of the molecular structure and the regioselectivity of reactions involving quinazolinones .

Chemical Reactions Analysis

Quinazolinone derivatives undergo a variety of chemical reactions, including glycosylation, which can yield S-glycoside and N-glycoside derivatives. These reactions can be further manipulated to produce sulphones or 1-oxo derivatives, depending on the oxidizing agents and conditions used . The reactivity of the sulfur atom in the thioamide group plays a crucial role in the regioselectivity of electrophilic attacks, leading to diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, melting point, and stability. These properties are essential for the compound's biological activity and its potential as a pharmaceutical agent. For example, the presence of a 1,3,4-oxadiazole thioether moiety in quinazolin-4(3H)-one derivatives has been shown to enhance antibacterial and antifungal activities . Additionally, the antioxidant potential of these compounds can be assessed through assays such as the DPPH assay, revealing the potential for these derivatives to act as free radical scavengers .

科学研究应用

合成和抗菌活性

Parkhomenko 等人 (2006) 的一项研究阐述了通过三组分缩合合成具有噻唑并[3,4-a]喹唑啉-5(4H)-酮结构的化合物。这些化合物表现出显着的抗菌和杀真菌活性,表明它们作为治疗微生物感染的治疗剂的潜力 (Olexiy O. Parkhomenko, S. Kovalenko, V. Chernykh, & Tatyana P. Osolodchenko, 2006).

抗氧化和抗炎特性

El-Gazzar 等人 (2009) 对唑并嘧啶喹啉和嘧啶喹唑啉(包括噻唑并[3',2':1,2]嘧啶并[4,5-b]-喹啉)进行了一项研究,证明了它们的抗氧化、抗炎和镇痛活性。这表明这些化合物可用于开发治疗与氧化应激和炎症相关的疾病 (A. El-Gazzar, M. Youssef, A. Youssef, A. Abu‐Hashem, & F. Badria, 2009).

抗癌活性

另一项研究重点关注喹唑啉酮衍生物的抗癌特性。Abuelizz 等人 (2017) 合成了一系列喹唑啉衍生物,并测试了它们对癌细胞系的细胞毒性,突出了这些化合物作为抗癌剂的潜力。他们的研究强调了这些衍生物在癌症研究中的相关性,为新的治疗策略提供了见解 (Hatem A. Abuelizz, M. Marzouk, H. Ghabbour, & R. Al-Salahi, 2017).

抗结核剂

Nagaladinne 等人 (2020) 研究了与 1,3-噻唑连接的喹唑啉-4-酮的抗结核活性,展示了这些杂化物作为有效抗结核剂的潜力。该研究强调了这些化合物的合成和表征,以及它们对结核分枝杆菌的显着疗效,这为开发新的抗结核药物提供了有希望的途径 (N. Nagaladinne, A. A. Hindustan, & D. Nayakanti, 2020).

作用机制

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one' involves the condensation of 2-amino-4-methylbenzylamine with 2-methyl-4-nitroaniline to form the intermediate 2-(4-methylbenzyl)-3-methyl-4-nitro-1H-thiazole. This intermediate is then reduced to the corresponding amine using hydrogen gas and palladium on carbon catalyst. The amine is then reacted with 2-chloro-3-methylbenzoic acid to form the final product.", "Starting Materials": [ "2-amino-4-methylbenzylamine", "2-methyl-4-nitroaniline", "hydrogen gas", "palladium on carbon catalyst", "2-chloro-3-methylbenzoic acid" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-methylbenzylamine with 2-methyl-4-nitroaniline in the presence of a suitable condensing agent such as phosphorus oxychloride or thionyl chloride to form 2-(4-methylbenzyl)-3-methyl-4-nitro-1H-thiazole.", "Step 2: Reduction of 2-(4-methylbenzyl)-3-methyl-4-nitro-1H-thiazole using hydrogen gas and palladium on carbon catalyst to form 2-(4-methylbenzyl)-3-methyl-4-amino-1H-thiazole.", "Step 3: Reaction of 2-(4-methylbenzyl)-3-methyl-4-amino-1H-thiazole with 2-chloro-3-methylbenzoic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form the final product '4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one'." ] } | |

CAS 编号 |

872197-55-2 |

产品名称 |

4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one |

分子式 |

C25H20N2OS2 |

分子量 |

428.57 |

IUPAC 名称 |

3-(3-methylphenyl)-4-[(4-methylphenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |

InChI |

InChI=1S/C25H20N2OS2/c1-16-10-12-18(13-11-16)15-26-23-22(19-7-5-6-17(2)14-19)30-25(29)27(23)21-9-4-3-8-20(21)24(26)28/h3-14H,15H2,1-2H3 |

SMILES |

CC1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC(=C5)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

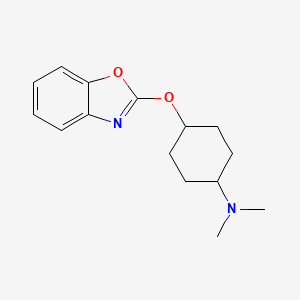

![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B2530689.png)

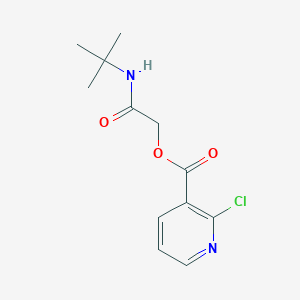

![(E)-N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2530691.png)

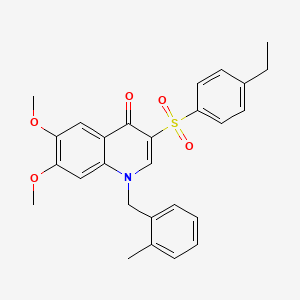

![6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2530697.png)

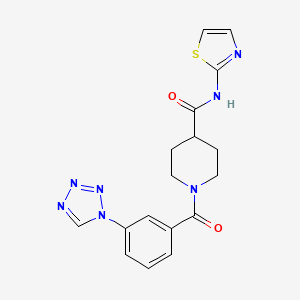

![4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2530705.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2530710.png)